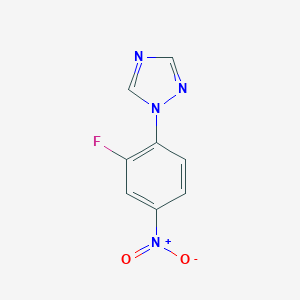

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene

Übersicht

Beschreibung

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is an aromatic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a 1H-1,2,4-triazol-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Triazole Formation: The formation of the 1H-1,2,4-triazol-1-yl group through cyclization reactions involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.

Major Products Formed

Reduction: The major product is 3-Fluoro-1-amino-4-(1H-1,2,4-triazol-1-yl)benzene.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Wirkmechanismus

The mechanism of action of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-4-nitrophenol: Similar in structure but lacks the triazole group.

1-Fluoro-4-nitrobenzene: Similar but does not contain the triazole group.

3-Nitro-1H-1,2,4-triazole: Contains the triazole and nitro groups but lacks the fluoro substitution.

Uniqueness

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is unique due to the combination of the fluoro, nitro, and triazole groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

Overview

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is a synthetic organic compound characterized by the presence of a fluorine atom, a nitro group, and a 1H-1,2,4-triazole moiety attached to a benzene ring. This unique structure imparts distinct biological activities, making it of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C8H5FN4O2

- Molecular Weight : 196.15 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC(=C(C=C1N+[O-])F)N2C=NC=N2

The combination of the fluoro and nitro groups with the triazole enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in various biochemical pathways. This property is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various pathogens, including fungi and bacteria. The presence of the nitro group in this compound is essential for its antimicrobial efficacy. A comparative analysis demonstrated that the removal of the nitro group significantly reduced the compound's activity against Staphylococcus aureus and Escherichia coli (IC50 values increased from low micromolar to over 60 µM) .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study on triazole-based compounds revealed that those with nitro groups exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for such compounds were significantly lower than those lacking the nitro substituent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of functional groups in determining biological activity. The following observations were made:

- Nitro Group : Essential for maintaining antimicrobial and antiparasitic activities.

- Fluoro Substitution : Enhances lipophilicity, potentially improving cell membrane penetration.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 12.5 | Antimicrobial |

| 3-Nitrobenzyltriazole | 45 | Antimicrobial |

| 4-Nitrotriazole | >60 | Inactive |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing various triazole derivatives against common bacterial strains, this compound exhibited an IC50 value of 12.5 µM against S. aureus, demonstrating significant potency compared to other analogs which had IC50 values exceeding 40 µM .

Case Study 2: Antiparasitic Activity

A series of experiments conducted on triazole derivatives showed that compounds similar to this compound were effective against T. cruzi. The presence of the nitro group was critical; compounds without it resulted in a marked loss of activity (IC50 > 60 µM) .

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a valuable building block in medicinal chemistry for designing new drugs targeting microbial infections and parasitic diseases. Its unique electronic properties also make it suitable for developing advanced materials in nanotechnology and organic electronics.

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOQNQIBUCTGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415467 | |

| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182060-01-1 | |

| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.